molecular formula C7H11BrN2O B13326060 Cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol

Cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol

Cat. No.: B13326060
M. Wt: 219.08 g/mol
InChI Key: OFXIYXXRVYMDKK-NTSWFWBYSA-N
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Description

Cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromine atom attached to the pyrazole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol typically involves the reaction of 4-bromo-1H-pyrazole with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where 4-bromo-1H-pyrazole reacts with butan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol
  • 4-Bromo-1H-pyrazole
  • 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline

Uniqueness

Cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol is unique due to its specific structural features, including the cis-configuration and the presence of both a bromine atom and a hydroxyl group. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C7H11BrN2O

Molecular Weight

219.08 g/mol

IUPAC Name

(2R,3S)-3-(4-bromopyrazol-1-yl)butan-2-ol

InChI

InChI=1S/C7H11BrN2O/c1-5(6(2)11)10-4-7(8)3-9-10/h3-6,11H,1-2H3/t5-,6+/m0/s1

InChI Key

OFXIYXXRVYMDKK-NTSWFWBYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C)O)N1C=C(C=N1)Br

Canonical SMILES

CC(C(C)O)N1C=C(C=N1)Br

Origin of Product

United States

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